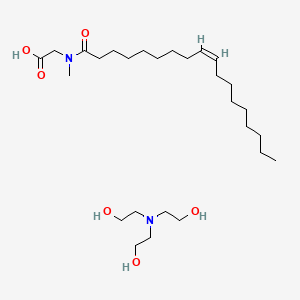
1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthalene ring substituted with a 3-methylbut-2-en-1-yl group and a hydroxyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of naphthalen-2-ol with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The double bond in the 3-methylbut-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 1-(3-methylbutyl)naphthalen-2-ol.
Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic naphthalene ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-buten-1-ol: A hemiterpene alcohol with similar structural features but different functional properties.
3-Methyl-2-buten-1-ol: Another isomer with distinct reactivity and applications.
2-Methyl-2-buten-1-yl acetate: An ester derivative with different chemical behavior.
Uniqueness
1-(3-Methylbut-2-en-1-yl)naphthalen-2-ol is unique due to the presence of both a naphthalene ring and a 3-methylbut-2-en-1-yl group, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
23676-21-3 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-(3-methylbut-2-enyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H16O/c1-11(2)7-9-14-13-6-4-3-5-12(13)8-10-15(14)16/h3-8,10,16H,9H2,1-2H3 |
InChI-Schlüssel |
CQHNTJSZPONFIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC2=CC=CC=C21)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


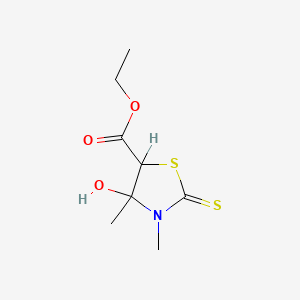
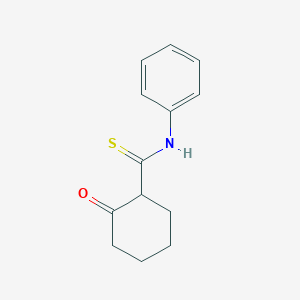

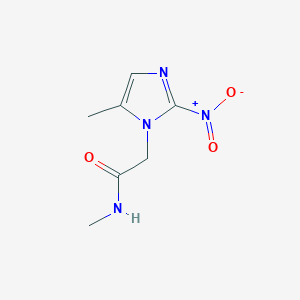
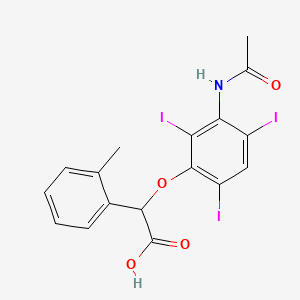
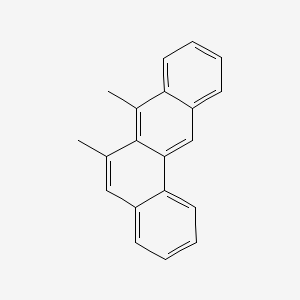
![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)
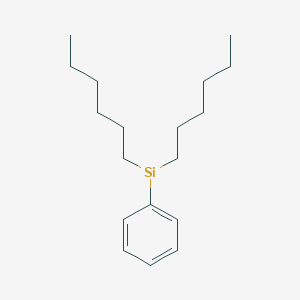
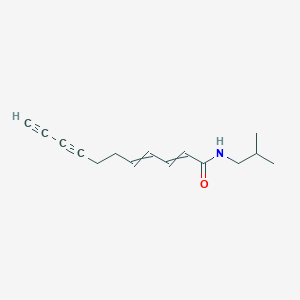
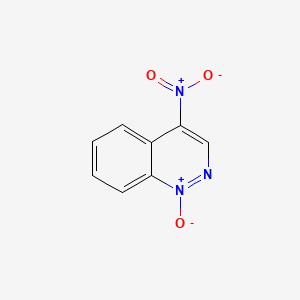
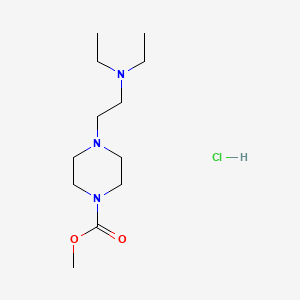
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)
